1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorobenzenesulfonyl group, and a dimethoxyphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the dimethoxyphenyl moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide include:
4-chlorobenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares the chlorobenzenesulfonyl group.
3,4-dimethoxybenzaldehyde: Another intermediate that shares the dimethoxyphenyl moiety.
N-(4-chlorobenzenesulfonyl)piperidine: A structurally similar compound that lacks the dimethoxyphenyl group
The uniqueness of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-29-19-8-3-15(13-20(19)30-2)14-23-24-21(26)16-9-11-25(12-10-16)31(27,28)18-6-4-17(22)5-7-18/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWRQFNUUAVMB-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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